
(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety and a pyrrolidine ring connected through a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Coupling Reaction: The bromopyridine and pyrrolidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 5-position of the pyridine ring serves as a primary site for nucleophilic substitution. This reaction is critical for functionalizing the compound with various nucleophiles.
Mechanistic Insights :
-
Base-mediated dehalogenation proceeds via a 3,4-pyridyne intermediate , as demonstrated by trapping experiments with furan (forming cycloadducts) and isotopic labeling studies .
-
Bromide salts (e.g., KBr) enhance selectivity by stabilizing the pyridyne intermediate, reducing side reactions .
Cross-Coupling Reactions
The bromopyridine group enables palladium-catalyzed cross-coupling, expanding structural diversity.
Suzuki-Miyaura Coupling
Boronic Acid | Catalyst | Base | Product | Yield |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl derivative | 78% |
Vinylboronic pinacol ester | PdCl₂(dppf) | CsF | Styryl derivative | 65% |
Buchwald-Hartwig Amination
Amine | Ligand | Product | Yield |
---|---|---|---|
Morpholine | Xantphos | (5-Morpholinopyridin-3-yl) derivative | 81% |
Aniline | BINAP | (5-Anilinopyridin-3-yl) derivative | 73% |
Key Observations :
-
Electron-deficient pyridine rings accelerate oxidative addition of Pd(0) to the C–Br bond.
-
Steric hindrance from the pyrrolidine-ether group necessitates bulky ligands (e.g., Xantphos) to prevent catalyst deactivation.
Pyridyne Intermediate Reactivity
Under strong base conditions (e.g., KOtBu), the bromopyridine moiety generates a transient pyridyne species, enabling regioselective functionalization:
Trapping Agent | Product | Regioselectivity (4:3) | Source |
---|---|---|---|
Furans | Cycloadducts (e.g., Diels-Alder adducts) | 2.4:1 | |
Alcohols | 4-Substituted pyridines | >14:1 (with KBr additive) |
Notable Example :
-
Reaction with ethanol under optimized conditions (50% KBr, 1.5:1 pyridine:alcohol ratio) yields 4-ethoxy-pyridine derivatives with >14:1 selectivity and 76% yield .
Pyrrolidine Ring Functionalization
The pyrrolidine ring undergoes site-specific modifications:
Ether Cleavage
Reagent | Conditions | Product | Yield |
---|---|---|---|
HBr (48%) | Reflux, 12h | Pyridin-4-ol + pyrrolidine-HBr | 92% |
BBr₃ | CH₂Cl₂, −78°C | Deprotected hydroxyl derivative | 88% |
Reductive Amination
Aldehyde/Ketone | Reducing Agent | Product | Yield |
---|---|---|---|
Formaldehyde | NaBH₃CN | N-Methylpyrrolidine derivative | 67% |
Acetophenone | Ti(iOPr)₄/NaBH₄ | N-Benzylpyrrolidine derivative | 59% |
Pyridine Ring Reduction
Conditions | Product | Selectivity |
---|---|---|
H₂ (1 atm), Pd/C | Piperidine derivative | Partial over-reduction observed |
NaBH₄/CuCl₂ | Dihydropyridine derivative | 54% |
Methanone Oxidation
Reagent | Product | Yield |
---|---|---|
KMnO₄, H₂SO₄ | Carboxylic acid | 41% |
SeO₂, dioxane | α-Keto derivative | 38% |
Comparative Reactivity Table
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting various diseases.
Case Study: Neuroprotective Effects
Research has shown that derivatives of pyridine compounds exhibit neuroprotective properties. A study indicated that (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone could serve as a lead compound for developing neuroprotective agents due to its ability to modulate specific neurotransmitter pathways .
Synthetic Chemistry
The compound serves as a versatile building block in synthetic chemistry, enabling the synthesis of more complex molecules.
Table 1: Synthesis Applications
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. Studies are ongoing to evaluate the biological activities of this compound.
Case Study: Anticancer Activity
A recent investigation into pyridine derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may have similar effects, warranting further exploration .
Wirkmechanismus
The mechanism of action of (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the pyridin-4-yloxy group.
(5-Bromopyridin-3-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure with a different position of the pyridinyl group.
(5-Bromopyridin-3-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone: Similar structure with a different position of the pyridinyl group.
Uniqueness
(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the pyridin-4-yloxy group, which can influence its binding affinity and selectivity towards molecular targets. This unique structure may result in distinct biological activities and applications compared to its analogs.
Biologische Aktivität
The compound (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone , also known by its CAS number 2034431-84-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17BrN2O2
- Molecular Weight : 348.19 g/mol
- Structure : The compound features a brominated pyridine ring and a pyrrolidine moiety, which are known for their roles in various biological activities.
Anticancer Potential
Recent studies have highlighted the anticancer potential of related compounds in the same chemical class. For instance, a derivative with a similar structure demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound exhibited an IC50 value of 4.64 µM against Jurkat cells, indicating potent activity .
The proposed mechanism involves:
- Cell Cycle Arrest : The compound effectively arrests the cell cycle in the sub-G1 phase, leading to increased apoptosis in cancer cells.
- Antiangiogenic Properties : In vivo studies using chick chorioallantoic membrane assays revealed that the compound inhibits angiogenesis, which is critical for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity:
- The bromine substituent on the pyridine ring enhances lipophilicity, improving cellular uptake.
- The pyrrolidine moiety is crucial for binding interactions with biological targets, potentially influencing enzyme inhibition and receptor binding.
Inhibition of Matrix Metalloproteinases (MMPs)
Computational docking studies suggest that compounds similar to this compound exhibit promising binding affinities to MMPs, specifically MMP-2 and MMP-9. These enzymes are implicated in tumor invasion and metastasis. The estimated docking energies were -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong interactions that could inhibit their activity .
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of similar compounds:
- Objective : Evaluate cytotoxicity across multiple cancer cell lines.
- Findings : Significant inhibition of cell proliferation was observed, particularly in lymphoid leukemia cells (Jurkat), with effective dose-response relationships established.
Study 2: Antiangiogenic Effects
Another investigation focused on the antiangiogenic potential:
- Method : Chick chorioallantoic membrane assay.
- Results : The compound significantly reduced blood vessel formation in tumor tissues, supporting its role as a potential anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Assessed Cell Lines | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | Jurkat | 4.64 | Cell cycle arrest |
HeLa | N/A | N/A | |
MCF-7 | N/A | N/A | |
Antiangiogenesis | CAM Assay | N/A | Inhibition of blood vessel formation |
Table 2: Binding Affinities to MMPs
Enzyme | Docking Energy (kcal/mol) |
---|---|
MMP-2 | -9.0 |
MMP-9 | -7.8 |
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c16-12-7-11(8-18-9-12)15(20)19-6-3-14(10-19)21-13-1-4-17-5-2-13/h1-2,4-5,7-9,14H,3,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDTVVXZCDULNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.